molecular formula C7H10ClFN2O3S B2691564 1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856045-66-3

1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2691564
CAS No.: 1856045-66-3
M. Wt: 256.68
InChI Key: VRNIYCQHOOBGOK-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group, a methoxymethyl group, and a sulfonyl chloride group

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using 2-fluoroethyl halides.

    Methoxymethylation: The methoxymethyl group can be added using methoxymethyl chloride in the presence of a base.

    Sulfonylation: Finally, the sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid or sulfuryl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoroethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl chloride derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzyme activity or modifying receptor function. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride include other sulfonyl chlorides and pyrazole derivatives. For example:

    Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions.

    1-(2-Fluoroethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the methoxymethyl group, which may affect its reactivity and applications.

    5-(Methoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the fluoroethyl group, which may influence its biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-fluoroethyl)-5-(methoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClFN2O3S/c1-14-5-6-7(15(8,12)13)4-10-11(6)3-2-9/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNIYCQHOOBGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NN1CCF)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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